

# Technical Guide: Physicochemical Properties and Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

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## Compound of Interest

Compound Name: 3-amino-N-(4-methoxyphenyl)benzamide

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This technical guide provides an in-depth overview of the core physicochemical properties and a representative synthetic route for **3-amino-N-(4-methoxyphenyl)benzamide**. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

## Core Physicochemical Data

The fundamental molecular properties of **3-amino-N-(4-methoxyphenyl)benzamide** are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

Property	Value	Reference
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	242.27 g/mol	[1][2]
CAS Registry Number	115175-19-4	[3]
IUPAC Name	3-amino-N-(4-methoxyphenyl)benzamide	[1]

# Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide: Experimental Protocol

The synthesis of **3-amino-N-(4-methoxyphenyl)benzamide** can be achieved through a multi-step process involving amide bond formation followed by the reduction of a nitro group. The following protocol is a representative method adapted from established synthetic strategies for N-aryl benzamides.

Overall Reaction Scheme:

- Amide Coupling: 3-Nitrobenzoic acid is coupled with 4-methoxyaniline to form N-(4-methoxyphenyl)-3-nitrobenzamide.
- Nitro Group Reduction: The intermediate nitro compound is then reduced to yield the final product, **3-amino-N-(4-methoxyphenyl)benzamide**.

## Step 1: Synthesis of N-(4-methoxyphenyl)-3-nitrobenzamide

Materials:

- 3-Nitrobenzoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- 4-Methoxyaniline (p-anisidine)
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)

Procedure:

- A solution of 3-nitrobenzoic acid (1.0 eq) in anhydrous DCM is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Thionyl chloride (1.2 eq) is added dropwise to the solution at room temperature.

- The reaction mixture is heated to reflux and maintained for 2-3 hours to form the acyl chloride. The reaction progress can be monitored by the cessation of gas evolution.
- The excess thionyl chloride and DCM are removed under reduced pressure.
- The resulting crude 3-nitrobenzoyl chloride is re-dissolved in anhydrous DCM.
- In a separate flask, a solution of 4-methoxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM is prepared and cooled in an ice bath.
- The solution of 3-nitrobenzoyl chloride is added dropwise to the 4-methoxyaniline solution with constant stirring.
- The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
- Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO<sub>3</sub> solution, and brine.
- The organic layer is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filtered, and the solvent is evaporated to yield crude N-(4-methoxyphenyl)-3-nitrobenzamide, which can be purified by recrystallization or column chromatography.

## Step 2: Synthesis of 3-amino-N-(4-methoxyphenyl)benzamide

Materials:

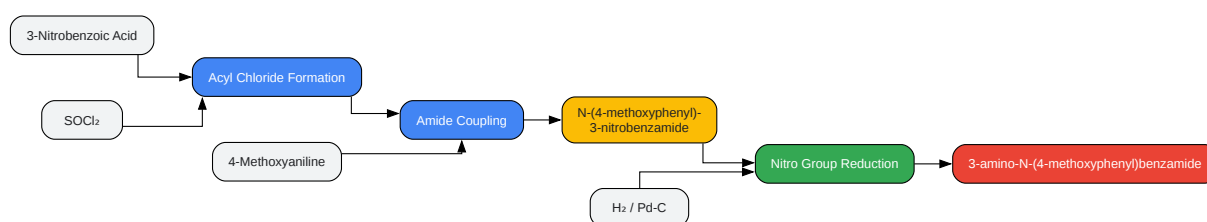
- N-(4-methoxyphenyl)-3-nitrobenzamide
- Palladium on carbon (10% Pd/C)
- Ethanol
- Hydrogen gas (H<sub>2</sub>)

Procedure:

- The N-(4-methoxyphenyl)-3-nitrobenzamide from Step 1 is dissolved in ethanol in a hydrogenation vessel.
- A catalytic amount of 10% Pd/C is added to the solution.
- The vessel is connected to a hydrogen source and purged to create an inert atmosphere.
- The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at a pressure of 1-3 atm) for 30 minutes to several hours.
- The progress of the reduction is monitored by Thin Layer Chromatography (TLC).
- Once the reaction is complete, the mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
- The filtrate is concentrated under reduced pressure to yield **3-amino-N-(4-methoxyphenyl)benzamide**. The product can be further purified if necessary.

## Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis of **3-amino-N-(4-methoxyphenyl)benzamide**, from starting materials to the final product.



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Caption: Synthetic workflow for **3-amino-N-(4-methoxyphenyl)benzamide**.

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